molecular formula C18H37NO2 B14323086 N-(2-Ethylhexyl)-N-(2-hydroxyethyl)octanamide CAS No. 105937-24-4

N-(2-Ethylhexyl)-N-(2-hydroxyethyl)octanamide

Cat. No.: B14323086
CAS No.: 105937-24-4
M. Wt: 299.5 g/mol
InChI Key: DEMNRHZMKMGSJV-UHFFFAOYSA-N
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Description

Octyl Salicylate , belongs to the class of organic compounds known as salicylic acid esters. It is commonly used in sunscreens and other cosmetic products due to its UV-absorbing properties. Octyl Salicylate is an oil-soluble compound that provides protection against UVB radiation.

Preparation Methods

Synthetic Routes::

    Esterification:
    • Octyl Salicylate can be synthesized through the esterification of salicylic acid (2-hydroxybenzoic acid) with 2-ethylhexanol. The reaction is typically catalyzed by an acid (e.g., sulfuric acid or p-toluenesulfonic acid).
    • The chemical equation for this reaction is:

      Salicylic acid+2-EthylhexanolOctyl Salicylate+Water\text{Salicylic acid} + \text{2-Ethylhexanol} \rightarrow \text{Octyl Salicylate} + \text{Water} Salicylic acid+2-Ethylhexanol→Octyl Salicylate+Water

Industrial Production Methods::
  • Industrial production of Octyl Salicylate involves large-scale esterification processes. Manufacturers optimize reaction conditions (temperature, pressure, and catalyst concentration) to achieve high yields.
  • Purification steps, such as distillation or recrystallization, are employed to obtain pure Octyl Salicylate.

Chemical Reactions Analysis

Reactions::

Common Reagents and Conditions::
  • Acid-catalyzed esterification: Sulfuric acid or p-toluenesulfonic acid.
  • Hydrolysis: Water and heat.
  • Photodegradation: UV light exposure.
Major Products::
  • Hydrolysis: Salicylic acid and 2-ethylhexanol.
  • Photodegradation: Salicylic acid and other byproducts.

Scientific Research Applications

Octyl Salicylate finds applications in various fields:

    Cosmetics: It is a common ingredient in sunscreens, lotions, and moisturizers due to its UVB-absorbing properties.

    Pharmaceuticals: Some topical medications contain Octyl Salicylate for its skin penetration-enhancing effects.

    Chemical Research: Researchers study its stability, photodegradation kinetics, and interactions with other compounds.

Mechanism of Action

  • Octyl Salicylate absorbs UVB radiation, preventing it from penetrating the skin.
  • It acts as a chemical filter , converting UV energy into harmless heat.
  • Molecular targets include skin cells and the stratum corneum.

Comparison with Similar Compounds

    Octyl Methoxycinnamate (OMC): Another common UVB filter used in sunscreens.

    Avobenzone: A UVA filter often combined with Octyl Salicylate for broad-spectrum protection.

: PubChem. N-(2-Ethylhexyl)-N-(2-hydroxyethyl)octanamide. Retrieved from PubChem. : Kligman, A. M., & Willis, I. (1975). A new sunscreen. Journal of the American Academy of Dermatology, 2(3), 249-256.

Properties

CAS No.

105937-24-4

Molecular Formula

C18H37NO2

Molecular Weight

299.5 g/mol

IUPAC Name

N-(2-ethylhexyl)-N-(2-hydroxyethyl)octanamide

InChI

InChI=1S/C18H37NO2/c1-4-7-9-10-11-13-18(21)19(14-15-20)16-17(6-3)12-8-5-2/h17,20H,4-16H2,1-3H3

InChI Key

DEMNRHZMKMGSJV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)N(CCO)CC(CC)CCCC

Origin of Product

United States

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